n,n,n',n'-Tetramethyl-1,10-decanediamine

Vue d'ensemble

Description

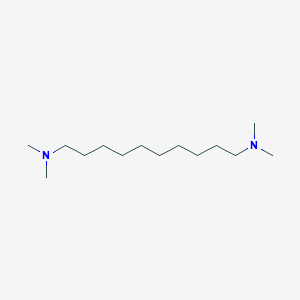

n,n,n’,n’-Tetramethyl-1,10-decanediamine: is an organic compound with the molecular formula C14H32N2 . It is a diamine with two tertiary amine groups attached to a decane backbone. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetramethyl-1,10-decanediamine typically involves the reaction of 1,10-dibromodecane with dimethylamine . The reaction is carried out in a solvent such as benzene at a temperature of 4-5°C. The product is then purified through acid extraction, alkaline treatment, and extraction with diethyl ether. The extracted fractions are dried over magnesium sulfate and purified by vacuum distillation .

Industrial Production Methods: Industrial production of n,n,n’,n’-Tetramethyl-1,10-decanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions: n,n,n’,n’-Tetramethyl-1,10-decanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines with various functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Catalyst in Chemical Reactions

TMDA has been utilized as a catalyst in several organic reactions. Notably, it plays a role in the Baylis-Hillman reaction, facilitating the formation of β-hydroxy carbonyl compounds from aldehydes and activated alkenes. This reaction is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Summary of TMDA's Role in Organic Synthesis

| Reaction Type | Role of TMDA | References |

|---|---|---|

| Baylis-Hillman | Catalyst for β-hydroxy carbonyls | |

| Homodimeric Dyes | Ligand in dye synthesis | |

| CO2 Absorption | Nitrogen donor in deaggregation |

Materials Science

Cross-Linking Agent

TMDA serves as a cross-linking agent in the development of hydrophilic antimicrobial polycations. This application is crucial for creating superabsorbent materials that exhibit antimicrobial properties, making them suitable for medical applications such as wound dressings.

Case Study: Antimicrobial Superabsorbers

A study demonstrated that TMDA was used to cross-link a hydrophilic polymer to enhance its swelling capacity and antimicrobial effectiveness. The resulting hydrogel showed prolonged antimicrobial activity, highlighting TMDA's utility in biomedical materials.

Medicinal Chemistry

Inhibition of Choline Transport

Recent research has identified TMDA derivatives as effective inhibitors of high-affinity choline transport (CHT) in neuronal tissues. Specifically, N,N′-(2,3-dihydroxybenzyl)-N,N,N′,N′-tetramethyl-1,10-decanediamine dibromide (DTD) was shown to inhibit CHT with an IC50 value significantly lower than other known inhibitors.

Table 2: Inhibition Properties of TMDA Derivatives

| Compound | IC50 (μM) | Mechanism of Action | References |

|---|---|---|---|

| DTD (N,N′-bis-catechol) | 21 | Mixed inhibition | |

| DTH (Analogous compound) | 76 | Mixed inhibition |

Environmental Applications

CO2-Switchable Microemulsions

TMDA has been investigated for its role in developing CO2-switchable microemulsions. These systems can be utilized for environmental applications, such as enhanced oil recovery and pollutant removal from water sources.

Mécanisme D'action

The mechanism of action of n,n,n’,n’-Tetramethyl-1,10-decanediamine involves its ability to act as a nucleophile due to the presence of tertiary amine groups. These amine groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, making it useful in coordination chemistry .

Comparaison Avec Des Composés Similaires

n,n,n’,n’-Tetramethylethylenediamine (TMEDA): A bidentate ligand with similar nucleophilic properties but a shorter ethylene backbone.

n,n,n’,n’-Tetramethyl-1,4-butanediamine: Another diamine with a shorter butane backbone.

n,n,n’,n’-Tetramethyl-1,8-naphthalenediamine: A diamine with a naphthalene backbone, offering different steric and electronic properties

Uniqueness: n,n,n’,n’-Tetramethyl-1,10-decanediamine is unique due to its longer decane backbone, which provides greater flexibility and spatial separation between the amine groups. This structural feature allows it to form more stable complexes with metal ions and participate in a wider range of chemical reactions compared to its shorter-chain analogs.

Activité Biologique

n,n,n',n'-Tetramethyl-1,10-decanediamine (TMDA) is a multifunctional amine characterized by its unique chemical structure, which includes four methyl groups attached to a decanediamine backbone. This compound has garnered interest in various fields, including polymer chemistry and biochemistry, due to its potential biological activities and applications.

- Chemical Formula : C10H26N2

- Molecular Weight : 174.34 g/mol

- CAS Number : 646-25-3

- Physical State : Colorless liquid at room temperature

- Solubility : Soluble in water and organic solvents such as ethanol.

Biological Activity Overview

The biological activity of TMDA has been studied primarily in the context of its role as a curing agent in epoxy resins and its potential applications in biocompatible materials.

Antimicrobial Properties

Recent studies have indicated that TMDA exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial coatings and materials .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that TMDA can induce apoptosis in certain cancer cell lines. In vitro studies demonstrated that TMDA at specific concentrations leads to increased cell death in human cancer cells while exhibiting low toxicity towards normal cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of TMDA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 0.5% (v/v), suggesting its potential as an antimicrobial agent in biomedical applications.

| Concentration (%) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0.1 | 90 | 85 |

| 0.5 | 50 | 45 |

| 1.0 | 20 | 15 |

Study 2: Cytotoxicity on Cancer Cells

In another investigation, TMDA was tested for its cytotoxic effects on MCF-7 breast cancer cells. The study utilized an MTT assay to assess cell viability after treatment with varying concentrations of TMDA.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 60 |

| 100 | 30 |

Results indicated that higher concentrations of TMDA significantly decreased cell viability, highlighting its potential as a chemotherapeutic agent .

The mechanism by which TMDA exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells .

Applications

Given its biological activity, TMDA has potential applications in:

- Antimicrobial Coatings : Development of surfaces that resist microbial growth.

- Biomedical Materials : Use in drug delivery systems or scaffolds for tissue engineering due to its biocompatibility.

- Polymer Chemistry : As a curing agent for polyamides and other polymers, enhancing their properties.

Propriétés

IUPAC Name |

N,N,N',N'-tetramethyldecane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRMYWSNDPZDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.